2-Methyl-2-vinyloxirane

Catalog No.
S571462
CAS No.
1838-94-4
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-vinyloxirane

CAS Number

1838-94-4

Product Name

2-Methyl-2-vinyloxirane

IUPAC Name

2-ethenyl-2-methyloxirane

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3

InChI Key

FVCDMHWSPLRYAB-UHFFFAOYSA-N

SMILES

CC1(CO1)C=C

Synonyms

3,4-epoxy-3-methyl-1-butene, EPOX-I

Canonical SMILES

CC1(CO1)C=C

The exact mass of the compound 2-Methyl-2-vinyloxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48598. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-vinyloxirane (CAS 1838-94-4), commonly known as isoprene monoxide, is a highly reactive, bifunctional C5 building block featuring both a vinyl group and a methyl-substituted epoxide ring [1]. In industrial and laboratory procurement, it is prioritized as a specialty monomer for advanced copolymerizations, a precise electrophile for asymmetric catalysis, and a critical precursor for synthesizing environmental analytical standards. Unlike simpler epoxides, its structural capacity to form stable tertiary carbocations makes it an indispensable reagent for achieving strict regiocontrol and constructing all-carbon quaternary stereocenters in complex synthesis workflows.

Procurement of generic unmethylated analogs, such as butadiene monoxide (1,2-epoxy-3-butene), fundamentally fails when targeting complex terpenoid or pharmaceutical architectures. The absence of the C2 methyl group eliminates the formation of a highly stable tertiary carbocation intermediate during ring-opening, shifting the reaction from a strictly regioselective pathway to a non-selective one that yields ~1:1 isomeric mixtures[1]. Furthermore, standard secondary electrophile substitution methods fail for tertiary epoxides, meaning that the unique vicinal quaternary stereocenters achievable with 2-methyl-2-vinyloxirane cannot be replicated by substituting simpler epoxides or relying on unselective downstream epoxidation of isoprene [2].

Cationic Copolymerization Crossover Efficiency

In cationic vinyl-addition and ring-opening copolymerization with vinyl ethers, 2-methyl-2-vinyloxirane forms highly stable tertiary carbocations, enabling frequent crossover reactions. This generates random or alternating-rich copolymers. In contrast, unmethylated analogs like 1,2-butylene oxide form secondary carbocations and fail to induce significant crossover, limiting their utility in complex copolymer architectures[1].

Evidence DimensionCopolymer crossover frequency
Target Compound DataHigh crossover frequency yielding random/alternating-rich copolymers
Comparator Or Baseline1,2-butylene oxide (Secondary carbocation former): Hardly induces crossover reactions
Quantified DifferenceQualitative shift from multiblock/homopolymerization to alternating-rich copolymerization
ConditionsCationic copolymerization with iso-propyl vinyl ether

Enables polymer chemists to engineer novel alternating copolymers that cannot be synthesized using standard monosubstituted oxiranes.

Enantioselective Construction of Quaternary Stereocenters

2-Methyl-2-vinyloxirane serves as a specialized tertiary electrophile in Pd-catalyzed substitution reactions with arylacetates. Unlike secondary electrophiles which can utilize standard Lewis acid complexation, this compound undergoes a two-step substitution-decarboxylation process to form vicinal quaternary stereocenters with >90% enantiomeric excess (ee). Standard approaches viable for secondary electrophiles fail when applied to tertiary epoxide electrophiles like isoprene monoxide[1].

Evidence DimensionEnantiomeric excess (ee) in quaternary center formation
Target Compound Data>90% ee via two-step substitution-decarboxylation
Comparator Or BaselineStandard secondary electrophiles: Lewis acid methods fail for tertiary epoxides
Quantified DifferenceEnables access to >90% ee quaternary centers where standard heterobenzylation fails
ConditionsPd-catalyzed benzylation using electron-deficient arylacetates

Provides pharmaceutical manufacturers with a direct, high-yield building block for tert-(hydroxy)-prenylation motifs found in over 2,000 natural products.

Regioselectivity in Acid-Catalyzed Hydrolysis and Ring-Opening

The presence of the methyl group at the C2 position of 2-methyl-2-vinyloxirane fundamentally alters its ring-opening dynamics compared to butadiene monoxide (1,2-epoxy-3-butene). Acid-catalyzed hydrolysis of tertiary-carbocation-forming epoxides strongly favors nucleophilic attack at the more substituted carbon, whereas unmethylated analogs like 1,2-epoxybutane yield both isomers in approximately equal abundance due to lower carbocation stability [1].

Evidence DimensionRegioselectivity of nucleophilic attack
Target Compound DataHighly favored at the tertiary carbon
Comparator Or Baseline1,2-epoxybutane (unmethylated analog): ~1:1 mixture of isomers
Quantified DifferenceShift from non-selective (~50/50) to highly regioselective ring-opening
ConditionsAcid-catalyzed hydrolysis / nucleophilic attack

Eliminates the need for costly downstream isomeric separations during the synthesis of complex terpenoids and active pharmaceutical ingredients.

Precursor Efficiency for IEPOX Analytical Standards

For environmental testing, 2-methyl-2-vinyloxirane is the preferred direct precursor for synthesizing isomeric isoprene epoxydiols (IEPOX). Direct OsO4-mediated dihydroxylation of the vinyl group yields specific IEPOX isomers efficiently. Attempting to synthesize these standards directly from isoprene requires complex, multi-step atmospheric oxidation pathways that suffer from low yields and intractable isomeric mixtures [1].

Evidence DimensionSynthesis route efficiency for IEPOX
Target Compound DataDirect, high-yield OsO4 dihydroxylation to specific isomers
Comparator Or BaselineIsoprene (precursor): Requires low-yield, unselective multi-step oxidation
Quantified DifferenceBypasses complex gas-phase oxidation, enabling preparative-scale standard synthesis
ConditionsLaboratory synthesis of atmospheric aerosol calibration standards

Allows analytical laboratories to reliably procure and synthesize high-purity IEPOX calibration standards necessary for environmental monitoring.

Synthesis of Alternating-Rich Polyethers and Copolymers

Where this compound is the right choice: Engineering advanced polyethers and multiblock copolymers via cationic vinyl-addition. Its unique ability to form stable tertiary carbocations ensures high crossover frequencies during copolymerization with vinyl ethers, a feat unachievable with standard secondary-carbocation-forming oxiranes [1].

Pharmaceutical Synthesis of tert-Prenylated Natural Products

Where this compound is the right choice: Late-stage functionalization and construction of all-carbon quaternary stereocenters. By utilizing Pd-catalyzed substitution, process chemists can leverage this tertiary epoxide to achieve >90% ee in the synthesis of tert-(hydroxy)-prenylation motifs, bypassing the limitations of standard secondary electrophiles[2].

Production of IEPOX Calibration Standards for Environmental Labs

Where this compound is the right choice: Preparative-scale synthesis of isoprene epoxydiols (IEPOX). Environmental and analytical laboratories procure this specific monoepoxide to perform direct, high-yield dihydroxylation, completely avoiding the low-yield, non-selective gas-phase oxidation of raw isoprene [3].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1838-94-4

Wikipedia

3,4-epoxy-3-methyl-1-butene

Dates

Last modified: 08-15-2023

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